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Introduction
Cilastatin is a reversible inhibitor of the renal brush border enzyme dehydropeptidase-I (DHP-I).

[1][2][3] It is clinically co-administered with the carbapenem antibiotic imipenem to prevent its

renal metabolism and inactivation.[1][4] Beyond this primary function, extensive pre-clinical and

some clinical research has demonstrated a significant nephroprotective role for cilastatin when

co-administered with various nephrotoxic drugs.[1][5][6][7] The mechanisms underlying this

protection are multi-faceted and include the inhibition of drug uptake into renal proximal tubular

cells, reduction of oxidative stress, and suppression of apoptosis and inflammation.[1][5][6][8]

These application notes provide a summary of key research findings and detailed protocols for

investigating the nephroprotective effects of cilastatin when co-administered with common

nephrotoxic agents such as vancomycin, cisplatin, and gentamicin. The information is intended

for researchers, scientists, and drug development professionals exploring strategies to mitigate

drug-induced acute kidney injury (AKI).

General Mechanism of Cilastatin's Nephroprotection
Cilastatin's protective effects are attributed to several key mechanisms, primarily centered on

the proximal tubule of the kidney.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 17 Tech Support

https://www.benchchem.com/product/b601418?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/32666842/
https://pubmed.ncbi.nlm.nih.gov/26504822/
https://www.researchgate.net/publication/283981571_Protective_Effects_of_Cilastatin_against_Vancomycin-Induced_Nephrotoxicity
https://pubmed.ncbi.nlm.nih.gov/32666842/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6804466/
https://pubmed.ncbi.nlm.nih.gov/32666842/
https://www.semanticscholar.org/paper/293d4b2be7196e906a6cb43da24a1058c6f95f5b
https://www.researchgate.net/publication/342962991_Cilastatin_as_a_protective_agent_against_drug_induced_nephrotoxicity_a_literature_review
https://pmc.ncbi.nlm.nih.gov/articles/PMC11582453/
https://pubmed.ncbi.nlm.nih.gov/32666842/
https://www.semanticscholar.org/paper/293d4b2be7196e906a6cb43da24a1058c6f95f5b
https://www.researchgate.net/publication/342962991_Cilastatin_as_a_protective_agent_against_drug_induced_nephrotoxicity_a_literature_review
https://www.medrxiv.org/content/10.1101/2024.03.06.24303823v1.full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Renal Proximal Tubular Cell

Nephrotoxic Drug
(e.g., Vancomycin, Cisplatin)

Uptake Transporters
(Megalin, OATs)

Uptake ↑ Reactive Oxygen
Species (ROS)

↑ Apoptosis &
Inflammation

Cellular Injury / Necrosis

Cilastatin

Blocks Uptake

Reduces

Suppresses

Click to download full resolution via product page

Caption: Proposed mechanisms of cilastatin's nephroprotective action.

Section 1: Co-administration with Vancomycin
Vancomycin is a glycopeptide antibiotic whose use is often limited by its nephrotoxic potential.

[2] Studies suggest that cilastatin can mitigate vancomycin-induced kidney injury by reducing

its accumulation in renal proximal tubular epithelial cells (RPTECs) and preventing apoptosis.

[2][3]

Quantitative Data Summary: Vancomycin Studies
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Study Type
Model
System

Nephrotoxi
c Agent &
Dose

Cilastatin
Dose

Key
Findings

Reference

In Vivo Rabbits

Vancomycin

(300 mg/kg,

IV)

150-300

mg/kg, IV

Dose-

dependent

reduction in

serum

creatinine

and BUN

increases.[9]

[9]

In Vivo Mice

Vancomycin

(400-600

mg/kg, IP)

300 mg/kg

Attenuated

increases in

BUN and

creatinine;

decreased

TUNEL-

positive cells.

[10]

[10]

In Vitro
Porcine

RPTECs

Vancomycin

(0.6-6

mg/mL)

200 µg/mL

Prevented

apoptosis,

diminished

antiproliferati

ve effects,

and partially

attenuated

vancomycin

uptake.[2][3]

[2][3]

In Vitro HK-2 Cells
Vancomycin

(IC50 dose)
100 µg/mL

Increased cell

viability and

reduced

apoptosis

and oxidative

stress.[11]

[12]

[11][12]
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Human
Retrospective

Study

Vancomycin

+ Meropenem

Vancomycin

+

Imipenem/Cil

astatin

Rate of

nephrotoxicity

was 8.2% in

the

imipenem-

cilastatin

group vs.

20.7% in the

meropenem

group.[13]

[13]

Experimental Protocols
Protocol 1: In Vitro Evaluation of Cilastatin's Protective Effect on Vancomycin-Induced

Apoptosis in RPTECs (Adapted from[2][3])

Objective: To determine if cilastatin protects renal proximal tubular epithelial cells from

vancomycin-induced apoptosis and toxicity.

Materials:

Porcine Renal Proximal Tubular Epithelial Cells (RPTECs) or Human Kidney-2 (HK-2)

cells.

Cell culture medium (e.g., DMEM/F12) with appropriate supplements (FBS,

penicillin/streptomycin).

Vancomycin hydrochloride.

Cilastatin sodium.

MTT or CCK-8 assay kit for cell viability.

TUNEL assay kit for apoptosis detection.

Flow cytometer.
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Procedure:

Cell Culture: Culture RPTECs or HK-2 cells in 96-well plates (for viability) or 6-well plates

(for apoptosis assays) until they reach 70-80% confluency.

Treatment:

Prepare fresh solutions of vancomycin (e.g., 0.6, 3, and 6 mg/mL) and cilastatin (e.g.,

200 µg/mL) in culture medium.[3]

Expose cells to:

Control (medium only).

Cilastatin only.

Vancomycin only (at various concentrations).

Vancomycin + Cilastatin.

Incubate for 24 to 48 hours.[3]

Cell Viability Assay (MTT/CCK-8):

Following incubation, add MTT or CCK-8 reagent to each well according to the

manufacturer's instructions.

Incubate for the recommended time (typically 1-4 hours).

Measure absorbance at the appropriate wavelength to determine cell viability relative to

the control group.

Apoptosis Assay (TUNEL):

Following treatment in 6-well plates, fix and permeabilize the cells.

Perform TUNEL staining according to the manufacturer's protocol to label DNA strand

breaks.
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Analyze cells via fluorescence microscopy or flow cytometry to quantify the percentage

of apoptotic (TUNEL-positive) cells.

Data Analysis: Compare results from vancomycin-treated groups with and without

cilastatin. Use appropriate statistical tests (e.g., ANOVA) to determine significance.

Protocol 2: In Vivo Rabbit Model of Vancomycin Nephrotoxicity (Adapted from[9])

Objective: To assess the dose-dependent nephroprotective effect of cilastatin against

vancomycin-induced kidney injury in rabbits.

Materials:

Male New Zealand White rabbits.

Vancomycin hydrochloride.

Cilastatin sodium.

Sterile saline for injection.

Blood collection tubes.

Assay kits for serum creatinine and Blood Urea Nitrogen (BUN).

Procedure:

Animal Acclimatization: Acclimate rabbits for at least one week with free access to food

and water.

Group Allocation (n=5 per group):

Group 1 (Control): Saline vehicle.

Group 2 (VCM only): Vancomycin (300 mg/kg, intravenous bolus).[9]

Group 3 (VCM + CS Low): Vancomycin (300 mg/kg) + Cilastatin (75 mg/kg).[9]

Group 4 (VCM + CS Mid): Vancomycin (300 mg/kg) + Cilastatin (150 mg/kg).[9]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 17 Tech Support

https://pubmed.ncbi.nlm.nih.gov/9303398/
https://pubmed.ncbi.nlm.nih.gov/9303398/
https://pubmed.ncbi.nlm.nih.gov/9303398/
https://pubmed.ncbi.nlm.nih.gov/9303398/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Group 5 (VCM + CS High): Vancomycin (300 mg/kg) + Cilastatin (300 mg/kg).[9]

Drug Administration: Administer drugs as a single intravenous bolus via the marginal ear

vein.

Sample Collection: Collect blood samples at baseline (pre-administration) and at regular

intervals (e.g., 24, 48, 72 hours) post-administration.

Biochemical Analysis: Centrifuge blood to obtain serum. Measure serum creatinine and

BUN levels using a clinical chemistry analyzer.

Histopathology (Optional): At the end of the study, euthanize animals and collect kidneys.

Fix tissues in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and

Eosin (H&E) to evaluate morphological changes like tubular necrosis.

Data Analysis: Compare the changes in creatinine and BUN from baseline across all

groups.

Section 2: Co-administration with Cisplatin
Cisplatin is a potent and widely used chemotherapeutic agent, but its clinical utility is frequently

compromised by severe dose-dependent nephrotoxicity.[14][15] Cilastatin has been shown to

protect against cisplatin-induced nephrotoxicity without impairing its anticancer efficacy.[14][15]

The protective mechanism involves preventing cisplatin-induced apoptosis in proximal tubular

cells and reducing oxidative stress.[15][16]

Quantitative Data Summary: Cisplatin Studies
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Study Type
Model
System

Nephrotoxi
c Agent &
Dose

Cilastatin
Dose

Key
Findings

Reference

In Vivo Rats Cisplatin Not specified

Preserved

renal

function,

decreased

serum BUN

and

creatinine,

and reduced

histological

injury.[15]

[15]

In Vivo Mice Cisplatin Not specified

Decreased

kidney injury

molecule-1

(KIM-1)

staining and

BUN levels.

Allowed for a

twofold

increase in

cisplatin dose

with reduced

nephrotoxicity

and

enhanced

antitumor

effect.[14]

[14]

In Vitro Various

Cancer Cell

Lines

Cisplatin Not specified Cilastatin did

not prevent

cisplatin-

induced

death of

cancer cells,

indicating

[15]
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specificity for

renal

protection.

[15]

Human
Clinical Study

(HIPEC)
Cisplatin

Imipenem/Cil

astatin

Creatinine

values

remained

lower in the

cilastatin

group;

shorter ICU

and hospital

stays.[16][17]

[16][17]

Experimental Protocols
Protocol 3: In Vivo Rat Model of Cisplatin Nephrotoxicity (Adapted from[15])

Objective: To evaluate the nephroprotective effects of cilastatin in a rat model of cisplatin-

induced AKI.

Materials:

Male Wistar rats.

Cisplatin.

Cilastatin sodium.

Metabolic cages for urine collection.

Assay kits for serum/urine creatinine, BUN, and oxidative stress markers (e.g.,

malondialdehyde).

Procedure:
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Animal Acclimatization and Grouping: After acclimatization, divide rats into groups:

Control, Cisplatin only, and Cisplatin + Cilastatin.

Drug Administration:

Administer cisplatin via a single intraperitoneal (IP) injection.

Administer cilastatin (e.g., subcutaneously or IP) starting shortly before cisplatin and

continuing for a set period (e.g., daily for 3-5 days). Note: Specific doses should be

determined from full-text literature based on study objectives.

Functional Assessment:

House rats in metabolic cages to collect 24-hour urine for measurement of creatinine

clearance and fractional excretion of sodium.

Collect blood samples at baseline and at the end of the experiment to measure serum

creatinine and BUN.

Tissue Analysis:

At study termination, perfuse and collect kidneys.

Use one kidney for histopathological analysis (H&E staining).

Use the other kidney to prepare tissue homogenates for measuring oxidative stress

markers and expression of pro-apoptotic proteins (e.g., Bax/Bcl2 ratio via Western blot).

[15]

Data Analysis: Compare renal function parameters, histological scores, and molecular

markers between the treatment groups.
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Caption: General experimental workflow for in vivo nephroprotection studies.
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Section 3: Co-administration with Gentamicin
Gentamicin is an aminoglycoside antibiotic effective against many bacterial infections, but its

use is hampered by a high incidence of nephrotoxicity.[18][19] Cilastatin has been shown to

protect against gentamicin-induced renal injury by reducing its uptake into tubular cells, a

process mediated by the endocytic receptor megalin.[20][21] This leads to a downstream

reduction in apoptosis, oxidative stress, and inflammation.[20][21]

Quantitative Data Summary: Gentamicin Studies

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 17 Tech Support

https://pubmed.ncbi.nlm.nih.gov/32899204/
https://pubmed.ncbi.nlm.nih.gov/21599835/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7555100/
https://www.researchgate.net/publication/344212781_Nephroprotective_Effect_of_Cilastatin_against_Gentamicin-Induced_Renal_Injury_In_Vitro_and_In_Vivo_without_Altering_Its_Bactericidal_Efficiency
https://pmc.ncbi.nlm.nih.gov/articles/PMC7555100/
https://www.researchgate.net/publication/344212781_Nephroprotective_Effect_of_Cilastatin_against_Gentamicin-Induced_Renal_Injury_In_Vitro_and_In_Vivo_without_Altering_Its_Bactericidal_Efficiency
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Study Type
Model
System

Nephrotoxi
c Agent &
Dose

Cilastatin
Dose

Key
Findings

Reference

In Vivo Rats Gentamicin Not specified

Decreased

creatinine,

BUN, and

KIM-1 levels;

reduced

severe

morphologica

l changes in

the kidneys.

[20][21]

[20][21]

In Vitro
Porcine

RPTECs

Gentamicin

(10-30

mg/mL)

200 µg/mL

Prevented

gentamicin

uptake into

cells; did not

alter the

bactericidal

efficiency of

gentamicin.

[20]

[20]

In Vitro

HK-2 &

HEK293T

Cells

Gentamicin

(IC50 dose)
100 µg/mL

Increased cell

viability when

administered

simultaneousl

y or after the

toxic insult.

[11][12]

[11][12]

Experimental Protocols
Protocol 4: In Vitro Gentamicin Uptake Assay (Adapted from[20])
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Objective: To quantify the effect of cilastatin on gentamicin accumulation in renal tubular

cells.

Materials:

Porcine RPTECs or a similar cell line expressing megalin.

Gentamicin sulfate.

Cilastatin sodium.

Fluorescence polarization immunoassay (FPIA) kit for gentamicin quantification.

Procedure:

Cell Culture: Seed RPTECs in 12-well plates and grow to confluency.

Treatment: Treat cells for 24 hours with:

Gentamicin only (e.g., 10, 20, 30 mg/mL).[20]

Gentamicin + Cilastatin (e.g., 200 µg/mL).[20]

Cell Lysis:

After incubation, wash cells thoroughly with ice-cold PBS to remove extracellular

gentamicin.

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

Collect the soluble fractions (lysates) after centrifugation.

Quantification:

Measure the total protein content of the lysates for normalization.

Quantify the intracellular gentamicin concentration in the lysates using an FPIA system

(e.g., TDx analyzer) according to the manufacturer's protocol.
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Data Analysis: Express gentamicin uptake as µg of gentamicin per mg of total cell protein.

Compare the uptake in cells treated with gentamicin alone versus those co-treated with

cilastatin.

Conclusion
The co-administration of cilastatin with nephrotoxic drugs presents a promising therapeutic

strategy to mitigate acute kidney injury. The evidence from in vitro and in vivo studies

consistently demonstrates its ability to protect renal cells from damage induced by a range of

compounds, including vancomycin, cisplatin, and gentamicin, without compromising their

primary therapeutic effects.[1][15][20] The protocols outlined above provide a framework for

researchers to further investigate and validate the nephroprotective potential of cilastatin in

various pre-clinical settings. Further well-designed human studies are needed to translate

these promising findings into widespread clinical practice.[1][6]
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 17 / 17 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b601418?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

